REACTION_CXSMILES
|
[H-].[Na+].C([CH:5]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]1([CH3:12])[CH3:11])#N.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1.CCCCCC.[CH3:28][N:29](C)C=O>>[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][C:8]2([C:28]#[N:29])[C:7](=[O:10])[C:6]([CH3:11])([CH3:12])[CH2:5][CH2:9]2)=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
cyano-2,2-dimethylcyclopentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(C(CC1)=O)(C)C
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a solid residue
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2(CCC(C2=O)(C)C)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |